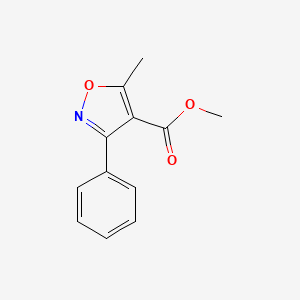
Allyl hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl hydrogen maleate is an organic compound derived from maleic acid and allyl alcohol It is characterized by the presence of an allyl group attached to the maleate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with allyl alcohol. The reaction typically involves refluxing maleic anhydride with allyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like chloroform. The reaction mixture is then treated with hydrochloric acid and extracted with chloroform to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of maleic anhydride and allyl alcohol into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Allyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or hydrolysis.
Polymerization: The double bonds in the maleate moiety can undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and hydrolysis using water or aqueous acids.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or peroxides.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated esters or alcohols.
Substitution: Halogenated derivatives or hydrolyzed products.
Polymerization: Polymers with maleate or fumarate backbones.
Scientific Research Applications
Allyl hydrogen maleate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential in modifying biomolecules through esterification or amidation reactions.
Medicine: Explored for its use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of adhesives, coatings, and resins due to its reactivity and ability to form cross-linked networks
Mechanism of Action
The mechanism of action of allyl hydrogen maleate involves its reactivity at the allylic and maleate positions. The allylic hydrogen is susceptible to radical substitution reactions, while the double bonds in the maleate moiety can participate in addition and polymerization reactions. These reactions are facilitated by the electron-deficient nature of the maleate double bonds, making them reactive towards nucleophiles and radicals .
Comparison with Similar Compounds
Allyl acetate: Similar in structure but with an acetate group instead of a maleate.
Allyl chloride: Contains a chloride group instead of a maleate.
Maleic anhydride: The parent compound from which allyl hydrogen maleate is derived.
Fumaric acid: The trans isomer of maleic acid, which can also form similar derivatives.
Uniqueness: this compound is unique due to the presence of both an allyl group and a maleate moiety, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in polymer chemistry, materials science, and beyond .
Properties
CAS No. |
2424-58-0 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-oxo-4-prop-2-enoxybut-2-enoic acid |
InChI |
InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9) |
InChI Key |
PEKZMKOVRVVTTN-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C=CC(=O)O |
Canonical SMILES |
C=CCOC(=O)C=CC(=O)O |
| 44981-48-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)

![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)




![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)
![4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1593562.png)

